molecular formula C19H19N3O4 B2741993 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-34-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Katalognummer: B2741993
CAS-Nummer: 1421587-34-9
Molekulargewicht: 353.378
InChI-Schlüssel: MCPMHVPFCZNTFG-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic compound with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H17N2O3
  • Molecular Weight : 259.3004 g/mol
  • CAS Registry Number : 82857-82-7

The structure includes a benzo[d][1,3]dioxole moiety and a pyrimidine derivative, which are known to exhibit diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity against colon cancer cells (HCT 116), comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
HCT 1164.363Doxorubicin0.5

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key metabolic enzymes. It showed promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's . The inhibition of AChE suggests that this compound may possess neuroprotective properties.

Antimicrobial Activity

In addition to anticancer properties, the compound was tested against various bacterial strains and demonstrated notable antimicrobial activity. It was particularly effective against Gram-positive bacteria, indicating its potential use in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the compound may exert its effects through:

  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have documented the use of this compound in preclinical models:

  • Study on Colon Cancer : A study involving xenograft models demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates compared to control groups.
  • Neuroprotective Effects : In models of neurodegeneration, administration of the compound improved cognitive function and reduced markers of neuronal damage.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one exhibit cytotoxic effects against various cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance the compound's ability to induce apoptosis in tumor cells. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce cell cycle arrest in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating bacterial infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways .

Neuropharmacological Effects

Given its structural features, this compound is being investigated for neuropharmacological applications. Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease through modulation of neurotransmitter systems .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression and cell cycle progression. HDAC inhibitors are being explored for their role in cancer therapy and other diseases characterized by abnormal gene expression patterns .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance, highlighting its potential as a lead compound for drug development .

Case Studies

StudyObjectiveFindings
Anticancer Study Evaluate cytotoxicity against cancer cell linesInduced apoptosis in breast and lung cancer cells; significant reduction in cell viability observed .
Antimicrobial Assessment Test efficacy against bacterial strainsEffective against Staphylococcus aureus and E. coli; minimum inhibitory concentration determined .
Neuropharmacological Investigation Assess neuroprotective effectsShowed promise in protecting neuronal cells from oxidative stress; potential application in Alzheimer's treatment .

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(5-3-14-2-4-16-17(12-14)25-13-24-16)22-10-6-15(7-11-22)26-19-20-8-1-9-21-19/h1-5,8-9,12,15H,6-7,10-11,13H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPMHVPFCZNTFG-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.